2-Propoxyethane-1-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-propoxyethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO3S/c1-2-3-9-4-5-10(6,7)8/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVZZBZHGPURPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidating the Reactivity Profile and Transformational Pathways of 2 Propoxyethane 1 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Center
The sulfonyl chloride group is a potent electrophile, readily undergoing substitution reactions with various nucleophiles. wikipedia.org These reactions are fundamental to the synthesis of a diverse array of sulfur-containing compounds. The general mechanism involves the attack of a nucleophile on the electron-deficient sulfur atom, followed by the displacement of the chloride ion, which is an excellent leaving group.
The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone method for the synthesis of sulfonamides. wikipedia.orgresearchgate.netsigmaaldrich.com This transformation, often conducted in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, is typically efficient and high-yielding. 2-Propoxyethane-1-sulfonyl chloride reacts with amines to furnish N-substituted 2-propoxyethane-1-sulfonamides. The reaction accommodates a wide variety of amines, including aliphatic, aromatic, and heterocyclic amines, highlighting its broad applicability. organic-chemistry.org
Table 1: Synthesis of Sulfonamides from this compound
| Amine Nucleophile | Product |
| Ammonia (NH₃) | 2-Propoxyethane-1-sulfonamide |
| Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-2-propoxyethane-1-sulfonamide |
| Aniline (B41778) (C₆H₅NH₂) | N-Phenyl-2-propoxyethane-1-sulfonamide |
Analogous to sulfonamide formation, sulfonate esters are readily synthesized by reacting this compound with alcohols or phenols. wikipedia.orgeurjchem.com This esterification is also typically performed in the presence of a non-nucleophilic base to scavenge the liberated HCl. eurjchem.comresearchgate.net The resulting 2-propoxyethanesulfonate esters are valuable as alkylating agents, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions. pressbooks.pub Various catalysts, including indium and ytterbium(III) trifluoromethanesulfonate, have been shown to facilitate the sulfonylation of alcohols. organic-chemistry.org
Table 2: Synthesis of Sulfonate Esters from this compound
| Alcohol/Phenol Nucleophile | Product |
| Methanol (CH₃OH) | Methyl 2-propoxyethanesulfonate |
| Phenol (C₆H₅OH) | Phenyl 2-propoxyethanesulfonate |
| tert-Butanol ((CH₃)₃COH) | tert-Butyl 2-propoxyethanesulfonate |
While less common than sulfonamide or sulfonate ester synthesis, sulfonyl chlorides can be converted to sulfinamides through a reductive process. This transformation involves an in-situ reduction of the sulfonyl chloride in the presence of an amine. nih.govnih.gov For example, a one-pot procedure using a reducing agent like triphenylphosphine (B44618) allows for the synthesis of sulfinamides directly from sulfonyl chlorides. nih.gov This method provides a direct route to N-substituted 2-propoxyethane-1-sulfinamides, which are valuable chiral auxiliaries and synthetic intermediates. nih.govnih.gov
Radical Reactions Initiated by this compound
Beyond its role as an electrophile, this compound can serve as a precursor to sulfonyl radicals. These highly reactive species open up alternative synthetic pathways, particularly for the formation of carbon-sulfur bonds via radical addition reactions.
Sulfonyl radicals (RSO₂•) can be generated from sulfonyl chlorides through various initiation methods, most notably via photoredox catalysis. rsc.orgcam.ac.uk Under visible light irradiation, a suitable photocatalyst can induce a single-electron transfer to the sulfonyl chloride, leading to the homolytic cleavage of the sulfur-chlorine bond and formation of the corresponding sulfonyl radical. rsc.orgnih.gov In the case of this compound, this process would yield the 2-propoxyethanesulfonyl radical. Once generated, this radical is a key intermediate that can engage in a variety of subsequent reactions, including addition to unsaturated systems. organic-chemistry.orgrsc.org The generation of these radicals under redox-neutral conditions offers a significant advantage over traditional methods that may require harsh oxidants or reductants. rsc.org
Atom Transfer Radical Addition (ATRA) is a powerful method for the concurrent formation of a carbon-sulfur and a carbon-halogen bond across a double or triple bond. nih.gov In this process, the 2-propoxyethanesulfonyl radical, generated from this compound, adds to an unsaturated substrate like an alkene. lumenlearning.com This addition creates a new carbon-centered radical, which then abstracts the chlorine atom from another molecule of this compound to yield the final product and regenerate the sulfonyl radical, thus propagating a chain reaction. lumenlearning.com Alternatively, metal catalysts, such as copper or ruthenium complexes, can mediate the ATRA process, often under milder conditions like visible light irradiation. nih.govmetu.edu.tr This reaction provides a direct route to β-chloro sulfones, which are versatile synthetic building blocks. nih.gov
Sulfonylation and Chlorosulfonylation Reactions with Alkenes and Alkynes
This compound, as a member of the sulfonyl chloride class, participates in sulfonylation and chlorosulfonylation reactions with unsaturated carbon-carbon bonds, namely in alkenes and alkynes. These reactions are pivotal in synthetic organic chemistry for the formation of sulfone-containing molecules, which are significant structural motifs in various biologically active compounds. magtech.com.cnnih.gov
The reactivity of sulfonyl chlorides, including this compound, with alkenes and alkynes can proceed through different mechanisms, primarily radical and ionic pathways. magtech.com.cn
Chlorosulfonylation typically involves the addition of both the sulfonyl group and the chlorine atom across the double or triple bond. This process is often achieved through radical mechanisms. For instance, the photoredox-catalyzed chlorosulfonylation of alkynes using sulfonyl chlorides serves as a method to produce (E)-selective β-chlorovinyl sulfones. mdpi.com This atom-transfer radical addition (ATRA) leads to vicinal difunctionalized products. nih.govd-nb.info
Sulfonylation , on the other hand, results in the introduction of just the sulfonyl group. Hydrosulfonylation, a specific type of sulfonylation, involves the addition of a sulfonyl group and a hydrogen atom. Recent advancements have highlighted visible-light-induced photoredox catalysis as a highly effective method for the hydrosulfonylation of alkenes and alkynes with sulfonyl chlorides. nih.govd-nb.info This approach often utilizes a hydrogen atom donor, such as tris(trimethylsilyl)silane, to facilitate the reaction. nih.govd-nb.inforesearchgate.net The reaction demonstrates broad substrate scope, accommodating both electron-deficient and unactivated alkenes, as well as various alkynes, with good to excellent yields and, in the case of alkynes, high Z-selectivity. nih.gov The process is generally characterized by its operational simplicity and tolerance of a wide array of functional groups. nih.govd-nb.info
The choice between chlorosulfonylation and hydrosulfonylation can be directed by the reaction conditions. While traditional radical additions often lead to chlorosulfonylation, the presence of a suitable hydrogen atom donor under photoredox catalysis can effectively steer the reaction towards hydrosulfonylation. d-nb.info
A summary of representative sulfonylation reactions involving sulfonyl chlorides with alkenes and alkynes is presented below:
| Reaction Type | Substrates | Catalyst/Conditions | Product Type | Ref |
| Hydrosulfonylation | Alkenes, Sulfonyl Chlorides | fac-[Ir(ppy)₃], (TMS)₃SiH, blue light | Alkyl Sulfones | researchgate.net |
| Hydrosulfonylation | Alkynes, Sulfonyl Chlorides | fac-[Ir(ppy)₃], (TMS)₃SiH, blue light | Vinyl Sulfones | nih.gov |
| Chlorosulfonylation | Alkynes, Sulfonyl chlorides | Photoredox catalyst | (E)-β-Chlorovinyl Sulfones | mdpi.com |
| Iodosulfonylation | Alkenes/Alkynes, Sulfonyl Chlorides | NaI, Surfactant, Visible Light, Water | β-Iodo-substituted Sulfones | rsc.org |
Visible-Light-Induced Hydroxysulfonylation Reactions
A significant advancement in the functionalization of alkenes using sulfonyl chlorides is the development of visible-light-induced hydroxysulfonylation. This method provides a direct route to β-hydroxysulfones, which are valuable scaffolds in medicinal chemistry. organic-chemistry.org
The reaction typically involves a photoredox catalyst, such as fac-[Ir(ppy)₃], that mediates an atom transfer radical addition (ATRA)-like process. In this process, the sulfonyl chloride, like this compound, is activated by visible light in the presence of the catalyst to generate a sulfonyl radical. This radical then adds to an alkene, typically a styrene (B11656) derivative, to form a carbon-centered radical intermediate. Subsequent trapping of this intermediate by water furnishes the desired β-hydroxysulfone. organic-chemistry.org
Key features of this transformation include:
Mild Reaction Conditions: The use of visible light and a photocatalyst allows the reaction to proceed at room temperature. organic-chemistry.org
High Regioselectivity: The addition of the sulfonyl radical and the hydroxyl group occurs with excellent regioselectivity. organic-chemistry.org
Good Functional Group Tolerance: The method is compatible with a variety of functional groups on the styrene substrate. organic-chemistry.org
An optimized reaction condition often involves a mixture of acetonitrile (B52724) and water as the solvent. organic-chemistry.org It is noteworthy that while this method is highly effective for styrenes, it has been reported to be incompatible with aliphatic alkenes. organic-chemistry.org
The general mechanism for the visible-light-induced hydroxysulfonylation is outlined below:
Excitation of the photoredox catalyst by visible light.
Single electron transfer (SET) from the excited catalyst to the sulfonyl chloride, leading to the formation of a sulfonyl radical and a chloride anion.
Regioselective addition of the sulfonyl radical to the alkene.
Oxidation of the resulting carbon-centered radical by the oxidized photocatalyst to form a carbocation.
Nucleophilic attack by water on the carbocation to yield the final β-hydroxysulfone product after deprotonation.
This methodology represents a green and efficient approach to valuable sulfone-containing building blocks. rsc.orgorganic-chemistry.org
Annulation and Cycloaddition Reactions
While direct participation of this compound in annulation and cycloaddition reactions is not extensively documented under that specific name, sulfonyl chlorides as a class are known to be precursors for reactive intermediates that undergo such transformations. magtech.com.cn These reactions are powerful tools for the construction of cyclic and heterocyclic systems. d-nb.infonih.govresearchgate.netbeilstein-journals.org
Annulation reactions involving sulfonyl chlorides can proceed through various pathways. For example, [2+2] annulations of sulfenes, generated in situ from sulfonyl chlorides, with enamines or ketene (B1206846) acetals can lead to the formation of four-membered thietane (B1214591) 1,1-dioxides. magtech.com.cn
Cycloaddition reactions are also a key feature of sulfene (B1252967) chemistry. Sulfenes can participate in [2+2], [3+2], and [4+2] cycloadditions. For instance, the reaction of sulfenes with α-hydroxyketones can form five-membered sultones. wikipedia.org
The types of annulation and cycloaddition reactions that can be envisioned for intermediates derived from this compound are summarized in the table below, based on the general reactivity of sulfonyl chlorides.
| Reaction Type | Reactive Intermediate | Substrate | Product | Ref |
| [2+2] Annulation | Sulfene | Enamines, Ketene Acetals | Thietane 1,1-dioxides | magtech.com.cn |
| [4+2] Cycloaddition | Sulfene (as dienophile) | Dienes | Six-membered cyclic sulfones | researchgate.net |
| [3+2] Cycloaddition | Sulfene | Nitrones, Diazoalkanes | Five-membered heterocyclic sulfones | researchgate.net |
| [8+2] Cycloaddition | - | Azaheptafulvenes | Cycloheptatrienes fused to a pyrrolidone ring | nih.gov |
| Formal [4+1] Annulation | - | Fused 1H-pyrrole-2,3-diones with diazooxindoles | Spiro[dihydrofuran-2,3'-oxindoles] | beilstein-journals.org |
It is important to note that the specific conditions required to generate the necessary reactive intermediates from this compound and to control the chemo- and regioselectivity of these cycloadditions would need experimental investigation.
Role in the Generation of Other Reactive Sulfur-Containing Species (e.g., Sulfenes, Sulfenyl Compounds)
This compound serves as a precursor for the generation of highly reactive sulfur-containing species, most notably sulfenes. magtech.com.cn Sulfenes (R₂C=SO₂) are transient intermediates that are not typically isolated but are trapped in situ with various reagents. wikipedia.org
The most common method for generating sulfenes from sulfonyl chlorides is through elimination of hydrogen chloride upon treatment with a base, such as triethylamine. wikipedia.org In the case of this compound, the presence of an α-hydrogen atom allows for this base-induced elimination to form 2-propoxyethene-1-sulfene.
Once generated, this sulfene is a powerful electrophile and readily undergoes reactions with a wide range of nucleophiles and unsaturated systems. As mentioned in the previous section, its utility is most prominent in cycloaddition reactions to form various heterocyclic compounds. magtech.com.cnwikipedia.org
Beyond sulfenes, sulfonyl chlorides can also be precursors to other reactive species, although these transformations are less common. Under certain reductive conditions or through specific catalytic cycles, sulfonyl chlorides can potentially lead to the formation of sulfenyl compounds, though this is not their primary mode of reactivity. The predominant reactive intermediate generated from non-aromatic sulfonyl chlorides with α-hydrogens is the corresponding sulfene. magtech.com.cn
The generation of sulfene from this compound is a key transformation that unlocks a diverse array of subsequent chemical reactions, making it a valuable synthetic intermediate.
Mechanistic Investigations into Reactions Involving Alkyl Sulfonyl Chlorides
Solvolytic Pathways of Alkanesulfonyl Chlorides
The solvolysis of alkanesulfonyl chlorides, reactions where the solvent acts as the nucleophile, has been a subject of detailed mechanistic investigation. These studies provide a foundation for predicting the behavior of 2-propoxyethane-1-sulfonyl chloride in various solvent systems.
Application of the Extended Grunwald-Winstein Equation
The extended Grunwald-Winstein equation is a powerful tool for elucidating the mechanism of solvolysis reactions. It relates the rate of solvolysis (k) to the ionizing power (Y) and nucleophilicity (N) of the solvent:
log(k/k₀) = lN + mY
where k₀ is the rate of solvolysis in a reference solvent (typically 80% aqueous ethanol), l is the sensitivity of the substrate to solvent nucleophilicity, and m is its sensitivity to solvent ionizing power. The magnitudes of l and m provide insight into the nature of the transition state.
For most alkanesulfonyl chlorides, solvolysis is generally considered to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. beilstein-journals.orgbeilstein-journals.orgnih.gov This is characterized by significant sensitivity to both solvent nucleophilicity and ionizing power. While specific data for this compound is unavailable, studies on related compounds such as methanesulfonyl chloride show a marked dependence on the solvent composition, consistent with an SN2 pathway. beilstein-journals.orgresearchgate.net For instance, the Grunwald-Winstein plot for methanesulfonyl chloride shows distinct lines for different aqueous mixtures, with a low m value of less than 0.30, suggesting a mechanism with considerable nucleophilic involvement from the solvent. researchgate.net
| Compound | l | m | Mechanism | Reference |
| Benzenesulfonyl chloride | 1.01 | 0.61 | SN2 | koreascience.kr |
| 4-(Acetylamino)-1-naphthalenesulfonyl chloride | 0.76 | 0.37 | Dissociative SN2 | koreascience.kr |
| Phenylmethanesulfonyl chloride | ~0.80 | ~0.39 | SN2 | nih.gov |
This table presents Grunwald-Winstein parameters for representative sulfonyl chlorides to illustrate the range of values observed for different structures.
The presence of the propoxy group in this compound is not expected to fundamentally alter the mechanism from the established SN2 pathway for primary alkanesulfonyl chlorides. However, the ether oxygen could potentially influence the reaction rate through intramolecular effects, a hypothesis that awaits experimental verification.
Kinetic Solvent Isotope Effects in Solvolysis
The kinetic solvent isotope effect (KSIE), determined by comparing the reaction rate in a protiated solvent (e.g., H₂O or CH₃OH) to its deuterated counterpart (D₂O or CH₃OD), is another valuable tool for mechanistic elucidation. For solvolysis reactions, a KSIE value greater than 1 indicates that the O-H bond of the solvent is being broken in the rate-determining step, which is characteristic of general base catalysis by a second solvent molecule in an SN2 reaction.
For methanesulfonyl chloride, the KSIE (kH₂O/kD₂O) has been reported to be in the range of 1.5 to 1.7, which points to significant bond breaking at the transition state and supports a bimolecular mechanism. beilstein-journals.orgnih.gov Similarly, the KSIE for the methanolysis of 4-(acetylamino)-1-naphthalenesulfonyl chloride was found to be 1.75, consistent with a bimolecular mechanism, likely with general-base catalysis. koreascience.kr
| Compound | Solvent | KSIE (kH/kD) | Proposed Mechanism | Reference |
| Methanesulfonyl chloride | H₂O/D₂O | 1.5 - 1.7 | SN2 with general base catalysis | beilstein-journals.orgnih.gov |
| Benzenesulfonyl chloride | H₂O/D₂O | ~1.56 | SN2 with general base catalysis | beilstein-journals.org |
| 4-(Acetylamino)-1-naphthalenesulfonyl chloride | CH₃OH/CH₃OD | 1.75 | Dissociative SN2 with general base catalysis | koreascience.kr |
This table provides representative KSIE values for the solvolysis of sulfonyl chlorides.
Based on these findings for analogous compounds, the solvolysis of this compound is anticipated to exhibit a similar KSIE, supporting an SN2 mechanism with the involvement of a second solvent molecule acting as a general base.
Electron Transfer and Radical Mechanisms
Beyond solvolysis, sulfonyl chlorides can participate in reactions involving electron transfer and the generation of radical intermediates, particularly under photochemical conditions.
Photoinduced Electron Transfer Processes in Catalysis
In recent years, photocatalysis has emerged as a powerful method for initiating reactions of sulfonyl chlorides. nih.gov Upon one-electron reduction, sulfonyl chlorides can generate alkyl or aryl radicals, which are valuable intermediates in organic synthesis. nih.gov This process is typically achieved through photoinduced electron transfer (PET) from a photocatalyst to the sulfonyl chloride.
While specific studies on the photoinduced reactions of this compound are not documented, the general mechanism involves the excitation of a photocatalyst by visible light, followed by electron transfer to the sulfonyl chloride. This leads to the cleavage of the sulfur-chlorine bond and the formation of a sulfonyl radical, which can then undergo further reactions. The chloride anion can also play a role in the photocatalytic process. nih.gov
Role of Electron Donor-Acceptor (EDA) Complexes in Radical Generation
The formation of electron donor-acceptor (EDA) complexes provides an alternative pathway for the generation of radicals from sulfonyl chlorides without the need for a traditional photocatalyst. In this approach, an electron donor and an electron acceptor (the sulfonyl chloride) form a complex that can absorb light and undergo single-electron transfer to generate radical intermediates.
Although there are no specific reports on EDA complexes involving this compound, the principles of this methodology are well-established for other organic molecules. The formation of an EDA complex can be facilitated by the interaction of an electron-rich donor with the electron-deficient sulfur atom of the sulfonyl chloride.
Nucleophilic Attack Mechanisms at the Sulfonyl Sulfur
The reaction of sulfonyl chlorides with a wide range of nucleophiles is a cornerstone of their synthetic utility. These reactions generally proceed via a nucleophilic substitution mechanism at the tetracoordinate sulfur atom.
The mechanism of nucleophilic attack on alkanesulfonyl chlorides is generally considered to be a concerted SN2-like process, where the nucleophile attacks the sulfur atom and displaces the chloride ion. nih.gov The reactivity of the sulfonyl chloride is influenced by the electronic nature of the alkyl group and the nature of the nucleophile.
For this compound, nucleophilic attack by amines, alcohols, and other nucleophiles is expected to follow this general SN2 pathway. The reaction of ethanoyl chloride with various nucleophiles provides a useful analogy for the expected reactivity, proceeding through a nucleophilic addition-elimination mechanism. youtube.com The reaction of chloroethane (B1197429) with a nucleophile in an SN2 reaction also serves as a fundamental model. youtube.com The presence of the ether linkage in this compound may influence the rate of reaction through inductive effects or potential chelation with the incoming nucleophile or counter-ion, but significant deviations from the established SN2 mechanism are not anticipated for this primary alkanesulfonyl chloride.
Kinetics and Mechanism of Chloride Exchange Reactions
The chloride exchange reaction in sulfonyl chlorides is a fundamental process that provides insight into the nature of the sulfur center. For analogous compounds, such as arenesulfonyl chlorides, this reaction has been shown to proceed via a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom. This is supported by kinetic studies and theoretical calculations, which indicate a single transition state.
The general mechanism can be depicted as: R-SO2-Cl + Cl- ⇌ [R-SO2(Cl)(Cl)]- ‡ ⇌ R-SO2-*Cl + Cl-
The reactivity in these exchange reactions is sensitive to the electronic and steric nature of the 'R' group. For instance, in arenesulfonyl chlorides, electron-withdrawing groups on the aromatic ring accelerate the reaction, while electron-donating groups retard it. This is reflected in the positive Hammett ρ value of +2.02 observed for the chloride exchange in a series of substituted benzenesulfonyl chlorides.
For an alkyl sulfonyl chloride like this compound, the electron-donating nature of the 2-propoxyethyl group would be expected to decrease the electrophilicity of the sulfur atom compared to a simple alkanesulfonyl chloride. However, steric factors also play a crucial role. Studies on ortho-alkyl substituted arenesulfonyl chlorides have revealed a counterintuitive acceleration of the exchange reaction, which is attributed to the release of ground-state steric strain in the transition state.
Table 1: Representative Second-Order Rate Constants for Chloride Exchange in Analagous Sulfonyl Chlorides (Note: These are illustrative values for analogous compounds and not experimental data for this compound.)
| Compound | Solvent | Temperature (°C) | k2 (M-1s-1) |
| Benzenesulfonyl chloride | Acetonitrile (B52724) | 25 | 1.5 x 10-4 |
| p-Toluenesulfonyl chloride | Acetonitrile | 25 | 0.8 x 10-4 |
| p-Nitrobenzenesulfonyl chloride | Acetonitrile | 25 | 9.8 x 10-4 |
pH-Dependent Reaction Profiles in Aqueous Media
The hydrolysis of sulfonyl chlorides is markedly influenced by the pH of the aqueous medium. The reaction can proceed through both a neutral (solvolysis) and a base-catalyzed pathway. For many alkanesulfonyl chlorides, the observed rate law for hydrolysis takes the form:
kobs = kw (B13871080) + kOH[OH-]
where kw is the rate constant for neutral hydrolysis and kOH is the rate constant for alkaline hydrolysis.
In neutral to acidic conditions, the hydrolysis of primary and secondary alkanesulfonyl chlorides generally proceeds through a bimolecular nucleophilic attack of a water molecule on the sulfur atom. This is often a concerted process where bond-making and bond-breaking occur synchronously. The specific rates of hydrolysis for a range of primary alkanesulfonyl chlorides in water are found to be quite similar, suggesting a mechanism with minimal charge development at the sulfur center.
Under alkaline conditions, the reaction is significantly accelerated due to the presence of the more nucleophilic hydroxide (B78521) ion. The mechanism is still considered to be an SN2-type displacement at the sulfur. For compounds that can form a stable carbocation, such as tertiary alkanesulfonyl chlorides, a solvolysis-decomposition pathway (SN1) can compete, leading to the extrusion of SO2.
For a compound like this compound, which is a primary sulfonyl chloride, the SN2 pathway is the most probable route for hydrolysis across a wide pH range.
Table 2: Illustrative pH-Rate Profile for the Hydrolysis of a Primary Alkanesulfonyl Chloride (Note: This table presents a typical trend and does not represent experimental data for this compound.)
| pH | [OH-] (M) | kobs (s-1) | Predominant Pathway |
| 4 | 1 x 10-10 | ~ kw | Neutral Hydrolysis |
| 7 | 1 x 10-7 | ~ kw | Neutral Hydrolysis |
| 10 | 1 x 10-4 | > kw | Mixed |
| 12 | 1 x 10-2 | >> kw | Alkaline Hydrolysis |
Understanding S-Cl Bond Cleavage in Reduction Processes
The reduction of sulfonyl chlorides typically involves the cleavage of the sulfur-chlorine bond and can lead to various products such as thiols, disulfides, or sulfinates, depending on the reducing agent and reaction conditions.
Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing sulfonyl chlorides to the corresponding thiols. The mechanism involves nucleophilic attack of a hydride ion on the electrophilic sulfur atom, leading to the displacement of the chloride ion and subsequent reduction of the sulfur center.
R-SO2-Cl + [H]- → R-SO2H + Cl- R-SO2H + [H]- → R-SH
Other reducing systems, such as zinc dust in acid or triphenylphosphine (B44618), have also been employed for this transformation. Catalytic hydrogenation using a palladium catalyst in the presence of a base can also effect the reduction of aromatic sulfonyl chlorides to thiols. In some cases, particularly with milder reducing agents, the reaction may stop at the sulfinic acid stage.
A novel reduction pathway has been observed for certain γ-sulfone sulfonyl chlorides, where reaction with LiAlH4 results in the displacement of the entire chlorosulfonyl group, with the reaction proceeding in an SN2 fashion at the carbon atom. However, for a primary alkyl sulfonyl chloride like this compound, the more conventional reduction at the sulfur center to form 2-propoxyethanethiol is the expected outcome.
Intermediacy of Sulfene (B1252967) Species in Specific Hydrolytic Pathways
For alkanesulfonyl chlorides that possess an α-hydrogen, an alternative mechanism to direct substitution is the elimination-addition pathway involving a highly reactive sulfene intermediate (RCH=SO2). This pathway is particularly favored under basic conditions, especially in the presence of tertiary amines.
The mechanism involves the abstraction of an α-proton by a base to form a carbanion, which then expels a chloride ion to generate the sulfene. The sulfene subsequently undergoes rapid addition of a nucleophile, such as water or an alcohol, to yield the final product.
R-CH2-SO2-Cl + Base → [R-CH--SO2-Cl] → R-CH=SO2 + Cl- R-CH=SO2 + H2O → R-CH2-SO3H
The intermediacy of sulfenes has been confirmed in many cases through deuterium (B1214612) labeling studies. For instance, the hydrolysis of an α-deuterated alkanesulfonyl chloride in the presence of a base leads to a product with no deuterium incorporation, indicating the loss of the α-deuteron during the reaction.
While direct substitution is generally the major pathway for the hydrolysis of primary alkanesulfonyl chlorides in neutral water, the sulfene pathway can become significant in basic solutions. For this compound, which has hydrogens on the carbon adjacent to the sulfonyl group, the potential for sulfene formation under basic conditions exists. However, the contribution of this pathway relative to direct nucleophilic substitution would depend on the specific reaction conditions, including the strength and concentration of the base.
Catalytic Strategies in the Chemistry of 2 Propoxyethane 1 Sulfonyl Chloride
Transition Metal-Catalyzed Transformations
Transition metals have proven to be versatile catalysts for activating the sulfur-chlorine bond of sulfonyl chlorides, facilitating a host of synthetic applications. These metals, through various mechanistic pathways including oxidative addition and single-electron transfer, can generate highly reactive sulfonyl radicals or metal-sulfonyl species. These intermediates can then participate in a variety of bond-forming reactions.
Desulfitative cross-coupling has emerged as a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds, where a sulfonyl chloride acts as a coupling partner with the extrusion of sulfur dioxide (SO₂). sioc-journal.cn This approach is a valuable alternative to traditional cross-coupling reactions that often require the pre-functionalization of substrates with organometallic reagents. chemrevlett.com
In these reactions, a transition metal catalyst, typically palladium, facilitates the coupling of the organic moiety from the sulfonyl chloride with another substrate. chemrevlett.com For instance, palladium-catalyzed desulfitative coupling has been successfully used for the C-H arylation of heteroarenes. chemrevlett.com The mechanism is believed to involve the oxidative addition of the sulfonyl chloride to the palladium center, followed by the extrusion of SO₂ to form an arylpalladium intermediate, which then undergoes the C-H activation and reductive elimination steps to afford the cross-coupled product. chemrevlett.com The scope of this reaction is broad, with various heterocycles, such as pyrroles and oxazoles, undergoing efficient arylation. chemrevlett.com
Table 1: Examples of Palladium-Catalyzed Desulfitative Cross-Coupling Reactions
| Entry | Heterocycle | Aryl Sulfonyl Chloride | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pyrrole | p-Toluenesulfonyl chloride | Pd(OAc)₂ | K₂CO₃ | Dioxane | 85 |
| 2 | Indole | Benzenesulfonyl chloride | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 78 |
| 3 | Thiophene | 4-Chlorobenzenesulfonyl chloride | PdCl₂(dppf) | Na₂CO₃ | DMF | 92 |
This table presents representative examples of desulfitative cross-coupling reactions with various sulfonyl chlorides, illustrating the potential reactivity of 2-propoxyethane-1-sulfonyl chloride in similar transformations.
The development of asymmetric catalytic methods for reactions involving sulfonyl chlorides is of significant interest for the synthesis of chiral molecules, which are crucial in pharmaceuticals and materials science. nih.gov Chiral catalysts, including transition metal complexes and organocatalysts, can induce enantioselectivity in sulfonylation and related transformations.
One approach involves the use of chiral Lewis acid catalysts to activate the sulfonyl chloride towards nucleophilic attack. sigmaaldrich.com For example, chiral oxazaborolidinium ions (COBIs) have been shown to be effective catalysts for a variety of asymmetric transformations. sigmaaldrich.com In the context of sulfonylation, a chiral catalyst could coordinate to the sulfonyl group, creating a chiral environment that directs the approach of a nucleophile to one enantiotopic face of the substrate.
Another strategy is the kinetic resolution of racemic alcohols or amines via enantioselective sulfonylation. In this process, a chiral catalyst selectively promotes the reaction of one enantiomer of the substrate with the sulfonyl chloride, leaving the other enantiomer unreacted. For instance, tetrapeptide catalysts have been developed for the desymmetrization of meso-1,3-diols through enantioselective monosulfonylation. nih.gov
Table 2: Asymmetric Sulfonylation and Related Reactions
| Entry | Substrate | Sulfonyl Chloride | Catalyst | Chiral Ligand | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| 1 | Cyclohexene | Methanesulfonyl chloride | Cu(I) | Chiral Bis(oxazoline) | 92 |
| 2 | Prochiral diol | p-Toluenesulfonyl chloride | Ti(O-iPr)₄ | TADDOL | 88 |
| 3 | Racemic secondary alcohol | Benzenesulfonyl chloride | Ru(II) | Chiral Diamine | >99 (for unreacted alcohol) |
This table provides examples of asymmetric catalytic reactions involving sulfonyl chlorides, highlighting the potential for achieving stereocontrol in reactions with this compound.
Copper catalysts have proven to be highly effective in promoting the addition of sulfonyl chlorides across double and triple bonds. beilstein-journals.orgresearchgate.net These reactions can proceed via radical pathways, where the copper catalyst facilitates the generation of a sulfonyl radical.
In copper-catalyzed halosulfonylation, a sulfonyl chloride and a halide source are added across an alkene or alkyne. The reaction is often initiated by a single-electron transfer from a copper(I) complex to the sulfonyl chloride, generating a sulfonyl radical and a copper(II) species. The sulfonyl radical then adds to the unsaturated bond, and the resulting radical is trapped by the halide. beilstein-journals.org Visible light can also be employed to promote these transformations, making them more environmentally friendly. beilstein-journals.orgresearchgate.net
Copper-catalyzed sulfonylation reactions, without the incorporation of a halogen, are also prevalent. For example, the copper-catalyzed sulfonylation of 1,3-dienes can lead to the formation of sulfonylated allyl ethers in a three-component reaction with alcohols. nih.gov These reactions offer a direct route to valuable functionalized molecules under mild, base-free conditions. nih.gov
Table 3: Copper-Catalyzed Reactions of Alkenes with Sulfonyl Chlorides
| Entry | Alkene | Sulfonyl Chloride | Catalyst | Additive/Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Styrene (B11656) | Methanesulfonyl chloride | CuCl | MeCN | β-Chloro-α-sulfonyl | 85 |
| 2 | 1-Octene | p-Toluenesulfonyl chloride | Cu(OTf)₂ | PhI(OAc)₂ | Vicinal diacetoxy sulfone | 72 |
| 3 | Phenylacetylene | Benzenesulfonyl chloride | CuI | 2,6-Lutidine | N-Sulfonyltriazole | 90 |
This table showcases the versatility of copper catalysis in the functionalization of unsaturated systems with sulfonyl chlorides, a reactivity pattern that could be extended to this compound.
Indium metal has emerged as a mild and efficient catalyst for the sulfonylation of amines to form sulfonamides. organic-chemistry.orgthieme-connect.deeurjchem.com This method is particularly advantageous as it often proceeds under neutral conditions, avoiding the need for strong bases that can lead to side reactions, especially with sensitive substrates. organic-chemistry.orgthieme-connect.de
The reaction is believed to proceed through the activation of the sulfonyl chloride by the indium catalyst. The exact mechanism is not fully elucidated, but it is proposed that indium facilitates the nucleophilic attack of the amine on the sulfonyl group. This method has been shown to be effective for a wide range of amines, including less nucleophilic and sterically hindered anilines. organic-chemistry.orgthieme-connect.de Furthermore, the indium catalyst can often be recovered and reused, adding to the practicality of this approach. organic-chemistry.org
Table 4: Indium-Catalyzed Sulfonylation of Amines
| Entry | Amine | Sulfonyl Chloride | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Aniline (B41778) | p-Toluenesulfonyl chloride | In | MeCN | RT | 95 |
| 2 | Cyclohexylamine | Methanesulfonyl chloride | In | MeCN | RT | 92 |
| 3 | Diethylamine | Benzenesulfonyl chloride | In | MeCN | Reflux | 88 |
This table illustrates the effectiveness of indium as a catalyst for sulfonamide synthesis, a process that could be readily applied to this compound.
Palladium-catalyzed desulfonylative arylation represents another powerful strategy for the formation of C-C bonds, where a sulfonyl chloride serves as an arylating agent with the loss of sulfur dioxide. nih.gov This transformation is particularly useful for the synthesis of biaryls and other arylated compounds.
The catalytic cycle is thought to involve the oxidative addition of the sulfonyl chloride to a low-valent palladium species. This is followed by the extrusion of SO₂ to generate an arylpalladium(II) intermediate. This intermediate can then undergo a cross-coupling reaction with a suitable partner, such as an organometallic reagent or a C-H bond of another aromatic system, followed by reductive elimination to yield the arylated product and regenerate the palladium catalyst. sioc-journal.cn For instance, the palladium-catalyzed reaction of benzylic sulfones with aryl triflates leads to the synthesis of 1,1-diarylethylenes through an α-arylation/β-elimination sequence. rsc.org
Table 5: Palladium-Catalyzed Desulfonylative Arylation
| Entry | Sulfonyl Chloride | Coupling Partner | Catalyst | Ligand | Base | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | p-Toluenesulfonyl chloride | Phenylboronic acid | Pd(PPh₃)₄ | - | K₃PO₄ | 89 |
| 2 | Benzenesulfonyl chloride | Thiophene | Pd(OAc)₂ | P(Cy)₃ | K₂CO₃ | 75 |
| 3 | 4-Methoxybenzenesulfonyl chloride | Benzyl chloride | PdCl₂ | dppf | CsF | 82 |
This table provides examples of palladium-catalyzed arylation reactions using sulfonyl chlorides, demonstrating the potential of this compound as a precursor to propoxyethyl-substituted compounds.
Organocatalysis in Alkyl Sulfonyl Chloride Reactions
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of modern synthetic chemistry. nih.gov In the context of alkyl sulfonyl chloride reactions, organocatalysts can activate either the sulfonyl chloride or the nucleophile, or both, to facilitate bond formation.
A common strategy involves the use of nucleophilic catalysts, such as tertiary amines (e.g., DMAP) or phosphines. nih.gov These catalysts can react with the sulfonyl chloride to form a highly reactive sulfonylammonium or sulfonylphosphonium intermediate. This intermediate is then more susceptible to attack by a nucleophile. For example, DMAP has been used to catalyze the sulfonylation of 4-alkylpyridines at the picolyl C-H bond. nih.gov
Chiral organocatalysts, such as proline derivatives and cinchona alkaloids, have been employed to achieve enantioselective transformations. nih.govbeilstein-journals.org For instance, proline sulfonamides have been shown to be effective organocatalysts in various reactions, including aldol (B89426) and Mannich reactions. nih.gov These catalysts often operate through the formation of enamines or iminium ions, which then react with electrophiles. The chiral environment provided by the catalyst directs the stereochemical outcome of the reaction.
Table 6: Organocatalyzed Reactions Involving Sulfonyl Chlorides
| Entry | Reaction Type | Sulfonyl Chloride | Nucleophile/Substrate | Organocatalyst | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| 1 | Picolyl C-H Sulfonylation | p-Toluenesulfonyl chloride | 4-Ethylpyridine | DMAP | 85 | - |
| 2 | Aldol Reaction | - | Acetone & p-Nitrobenzaldehyde | Proline sulfonamide | 90 | 95 |
| 3 | Michael Addition | - | Aldehyde & Nitroalkene | Chiral thiourea (B124793) | 88 | 92 |
This table presents examples of organocatalytic transformations relevant to sulfonyl chloride chemistry, suggesting that this compound could be a substrate for similar catalytic systems.
Heterogeneous Catalysis in Alkyl Sulfonyl Chloride Synthesis and Transformations
Heterogeneous catalysis offers significant advantages in chemical synthesis, including simplified catalyst recovery and reuse, which are crucial for developing sustainable and economically viable industrial processes. While specific research on the application of heterogeneous catalysts for this compound is not extensively documented, the principles and successes observed for other alkyl and aryl sulfonyl chlorides provide a strong basis for potential applications.
The synthesis of sulfonyl chlorides often involves the use of reagents that can be corrosive or produce significant waste. Heterogeneous catalysts are being explored to mitigate these issues. For instance, visible-light-mediated photocatalysis using heterogeneous, metal-free catalysts like potassium poly(heptazine imide) (K-PHI) has been successfully employed for the synthesis of aryl sulfonyl chlorides from arenediazonium salts. bldpharm.com This method operates under mild conditions—room temperature and visible light irradiation—and demonstrates high functional group tolerance. bldpharm.com The proposed mechanism involves the photo-excited catalyst initiating a single electron transfer (SET) process. Although demonstrated for aryl sulfonyl chlorides, the underlying principles could be adapted for the synthesis of alkyl sulfonyl chlorides like this compound, potentially from a suitable precursor.
In the realm of transformations, copper-containing hypercrosslinked polymers (HCPs-Cu) have emerged as robust heterogeneous catalysts for the 1,2-thiosulfonylation of alkenes, utilizing sulfonyl chlorides as a key reactant. This three-component reaction proceeds under visible light and showcases the catalyst's reusability for up to eight cycles without significant loss of activity. The broad substrate scope, which includes various sulfonyl chlorides, suggests that this compound could likely participate in such transformations to generate complex organosulfur compounds. The catalyst is prepared through a "direct knitting" strategy, resulting in uniformly dispersed copper centers that are catalytically active.
The table below summarizes key aspects of these representative heterogeneous catalytic systems, highlighting their potential applicability to the chemistry of this compound.
| Catalyst System | Catalyst Type | Reaction Type | Key Advantages | Potential Application for this compound |
| Potassium Poly(heptazine imide) (K-PHI) | Heterogeneous, Metal-Free Photocatalyst | Aryl Sulfonyl Chloride Synthesis | Mild reaction conditions, visible light, high functional group tolerance, reusable | Synthesis from a suitable precursor |
| Copper-Containing Hypercrosslinked Polymers (HCPs-Cu) | Heterogeneous, Copper-Based Photocatalyst | 1,2-Thiosulfonylation of Alkenes | Reusable, broad substrate scope, visible light promoted | Transformation into functionalized organosulfur compounds |
Emerging Catalytic Systems for Enhanced Selectivity and Efficiency
The quest for more selective and efficient chemical transformations has spurred the development of novel catalytic systems. For sulfonyl chlorides, these emerging systems often leverage photoredox catalysis, organocatalysis, and innovative transition-metal catalysis to achieve reactions that are difficult or impossible with traditional methods.
Photoredox Catalysis: Beyond the heterogeneous systems mentioned above, homogeneous photoredox catalysis has become a powerful tool. Catalysts such as ruthenium and iridium complexes can mediate a variety of transformations involving sulfonyl chlorides. These reactions often proceed through radical intermediates, enabling unique bond formations. While effective, the cost and toxicity of these heavy metals are driving research towards more sustainable alternatives. bldpharm.com The principles of photoredox catalysis could be applied to the selective functionalization of the carbon backbone of this compound or its participation in addition reactions to unsaturated systems.
Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, presents a metal-free alternative for sulfonyl chloride transformations. A notable example is the phosphine-catalyzed deoxygenation of sulfonyl chlorides to generate electrophilic sulfenylating agents. This process involves a P(III)/P(V)=O redox cycle, where a phosphine (B1218219) catalyst, in conjunction with a terminal reductant like a hydrosilane, can effectively remove oxygen atoms from the sulfonyl group. This strategy could potentially convert this compound into a corresponding sulfenyl chloride or related species, which are valuable intermediates for the synthesis of thioethers and other sulfur-containing molecules.
Novel Transition-Metal Catalysis: Researchers continue to discover new applications for transition metals in catalysis. For instance, silver(I) salts have been found to catalyze the reaction of terminal arylacetylenes with sulfonyl chlorides to yield vinyl sulfones. This reaction proceeds via a proposed free radical mechanism. Furthermore, palladium(II) catalysis has been utilized in the stereoselective cyclopropanation of unactivated alkenes using alkyl sulfonyl fluorides, where the sulfonyl fluoride (B91410) group acts as both an activating group and an internal oxidant. While this example uses a sulfonyl fluoride, the underlying concept of using a sulfonyl-containing group to direct a transformation highlights the potential for developing analogous reactions with this compound.
The following table provides a comparative overview of these emerging catalytic systems and their potential for advancing the chemistry of this compound.
| Catalytic System | Catalyst Type | Transformation Type | Potential for Enhanced Selectivity/Efficiency | Prospective Application for this compound |
| Homogeneous Photoredox Catalysis | Ruthenium/Iridium Complexes | Radical-mediated reactions | Access to unique bond formations under mild conditions | Selective C-H functionalization or addition reactions |
| Organocatalysis | Phosphines | Deoxygenation to sulfenylating agents | Metal-free, mild conditions for generating reactive sulfur electrophiles | Conversion to 2-propoxyethanesulfenyl chloride for thioether synthesis |
| Silver(I) Catalysis | Silver Salts | Addition to alkynes | Formation of vinyl sulfones from readily available starting materials | Synthesis of 2-propoxyethyl-substituted vinyl sulfones |
| Palladium(II) Catalysis | Palladium Complexes | Cyclopropanation (with sulfonyl fluorides) | High stereoselectivity in the formation of complex cyclic structures | Development of analogous cycloaddition reactions |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Propoxyethane 1 Sulfonyl Chloride Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. For 2-propoxyethane-1-sulfonyl chloride, both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, while two-dimensional techniques help establish the connectivity between them.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the protons of the propoxy and ethanesulfonyl chloride moieties. Due to the strong electron-withdrawing effect of the sulfonyl chloride group, the protons on the carbon adjacent to it (α-protons) are expected to be significantly deshielded, appearing at a downfield chemical shift. acdlabs.com For comparison, the α-protons in the similar compound, butane-1-sulfonyl chloride, appear as a multiplet at 3.68 ppm. acdlabs.com In this compound, the methylene (B1212753) protons of the ethanesulfonyl group (-CH₂-SO₂Cl) would likely resonate in a similar region. The protons of the propoxy group would show characteristic shifts, with the terminal methyl group appearing most upfield, followed by the methylene groups of the propyl chain.
The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbon atom directly bonded to the sulfonyl chloride group is expected to be the most downfield-shifted carbon in the aliphatic region due to the deshielding effect of the attached electronegative groups. For instance, in 2-chloropyridine-3-sulfonyl chloride, the carbon-bearing the sulfonyl chloride group appears at a distinct chemical shift. acs.org In this compound, the carbons of the propoxy group would appear at their characteristic chemical shifts, generally in the range of 10-70 ppm.
A hypothetical ¹H and ¹³C NMR data table for this compound, based on the analysis of similar structures, is presented below. libretexts.orgyoutube.comyoutube.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of analogous compounds.
| Atom Position | Structure Fragment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| 1 | CH₃-CH₂-CH₂-O- | ~0.9 (triplet) | ~10-12 |
| 2 | CH₃-CH₂-CH₂-O- | ~1.6 (sextet) | ~22-24 |
| 3 | CH₃-CH₂-CH₂-O- | ~3.5 (triplet) | ~70-72 |
| 4 | -O-CH₂-CH₂-SO₂Cl | ~3.8 (triplet) | ~68-70 |
To unambiguously assign the proton and carbon signals and to confirm the structural connectivity, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.
A COSY experiment on this compound would reveal correlations between adjacent protons. For example, the triplet of the terminal methyl group of the propoxy chain would show a cross-peak with the sextet of the adjacent methylene group. Similarly, correlations would be observed between the two methylene groups of the propoxy chain and between the two methylene groups of the ethanesulfonyl moiety.
An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals. For instance, the proton signal predicted around 4.0 ppm would show a correlation to the carbon signal predicted around 55-60 ppm, confirming the -CH₂-SO₂Cl fragment. These 2D NMR experiments are crucial for distinguishing between isomeric structures and confirming the proposed connectivity of this compound.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.
The most prominent features in the IR and Raman spectra of this compound are expected to be the strong absorption bands associated with the sulfonyl group (SO₂). Sulfonyl chlorides typically exhibit two strong characteristic bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. acdlabs.com These bands are generally observed in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.comresearchgate.net The spectrum would also display C-H stretching vibrations from the alkyl chain, typically in the 2800-3000 cm⁻¹ region. acdlabs.com The C-O-C stretching of the ether linkage would likely appear in the 1050-1150 cm⁻¹ range. The S-Cl stretching frequency is expected to appear as a strong band in the lower frequency region of the infrared spectrum, typically around 375 cm⁻¹. cdnsciencepub.com
Table 2: Predicted Characteristic Vibrational Frequencies for this compound Predicted data based on analysis of analogous compounds.
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| SO₂ | Asymmetric Stretch | 1370-1410 (Strong) | 1370-1410 (Weak) |
| SO₂ | Symmetric Stretch | 1166-1204 (Strong) | 1166-1204 (Strong) |
| C-H (Alkyl) | Stretching | 2800-3000 (Medium-Strong) | 2800-3000 (Medium-Strong) |
| C-O-C | Stretching | 1050-1150 (Strong) | 1050-1150 (Weak) |
Raman spectroscopy provides complementary information. While the asymmetric SO₂ stretch is often weak in the Raman spectrum, the symmetric stretch is typically strong. The S-Cl stretch also gives a strong Raman signal. cdnsciencepub.com The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule.
Mass Spectrometry Techniques
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural elucidation.
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum for this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. However, due to the lability of the sulfonyl chloride group, this peak might be of low intensity or even absent.
The fragmentation pattern would be highly informative. A characteristic fragmentation for sulfonyl chlorides is the loss of the chlorine atom, leading to an [M-Cl]⁺ ion. acs.org Another common fragmentation pathway is the loss of the SO₂Cl group, which would result in an ion corresponding to the propoxyethyl cation. Cleavage of the C-O and C-C bonds within the propoxyethyl chain would also lead to a series of smaller fragment ions. For example, in butane-1-sulfonyl chloride, a characteristic ion peak at m/z 57 is observed, corresponding to the butyl cation. acdlabs.com Similarly, for this compound, fragments corresponding to the propoxy group and its fragments would be expected. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident in the molecular ion peak (if present) and any chlorine-containing fragment ions, appearing as M⁺ and M+2 peaks. acdlabs.com
Table 3: Predicted Key Fragment Ions in the EI-MS of this compound Predicted data based on analysis of analogous compounds.
| Fragment Ion | Formula | Predicted m/z | Significance |
|---|---|---|---|
| [M]⁺ | [C₅H₁₁ClO₃S]⁺ | 186/188 | Molecular Ion (isotopic pattern for Cl) |
| [M-Cl]⁺ | [C₅H₁₁O₃S]⁺ | 151 | Loss of Chlorine |
| [M-SO₂Cl]⁺ | [C₅H₁₁O]⁺ | 87 | Loss of Sulfonyl Chloride Group |
| [C₃H₇O]⁺ | [C₃H₇O]⁺ | 59 | Propoxy fragment |
Chemical Ionization Mass Spectrometry (CI-MS)
Chemical Ionization (CI) is a soft ionization technique in mass spectrometry that results in less fragmentation and a more prominent molecular ion peak compared to Electron Impact (EI) ionization. This characteristic is particularly advantageous for the analysis of molecules like this compound, which may be prone to degradation. In CI-MS, a reagent gas, such as methane (B114726) or ammonia, is ionized, and these primary ions then react with the analyte molecules in the gas phase to produce analyte ions, typically through proton transfer.
For aliphatic sulfonyl chlorides and their derivatives, both positive (PCI) and negative (NCI) chemical ionization modes can provide valuable structural information. core.ac.uknih.gov PCI analysis, often using methane as the reagent gas, typically generates a strong protonated molecular ion, [M+H]⁺. core.ac.ukresearchgate.net This allows for the straightforward determination of the molecular weight. In some cases, adduct ions with reagent gas fragments may also be observed.
Negative Chemical Ionization (NCI) can be particularly useful for compounds containing electronegative atoms, such as the sulfonyl chloride group. core.ac.uk NCI may produce deprotonated molecules [M-H]⁻ or fragment ions corresponding to the loss of specific groups. nih.gov For sulfonyl chlorides, NCI has been shown to be essential for completing the identification when EI and PCI are insufficient. core.ac.uk The choice between PCI and NCI depends on the specific derivative being analyzed and the information sought. For instance, the conversion of the sulfonyl chloride to a more stable sulfonamide derivative can yield distinct fragmentation patterns in PCI, with prominent [M+H]⁺ and [M-H]⁺ ions being observed simultaneously. core.ac.uk
| Compound Type | Ionization Mode | Reagent Gas | Primary Ions Observed | Reference |
|---|---|---|---|---|
| Alkanesulfonyl Chloride | PCI-MS | Methane | [M+H]⁺ | core.ac.ukresearchgate.net |
| Alkanesulfonyl Chloride | NCI-MS | Methane | [M-Cl]⁻, [M-HCl]⁻ | core.ac.uk |
| Alkanesulfonamide | PCI-MS | Methane | [M+H]⁺, [M-H]⁺, [M]⁺ | core.ac.uk |
| Sulfonamide Receptor Complexes | APCI-MS (Negative) | Not Specified | [M-H]⁻, [M+X]⁻ (X=Cl, Br, etc.) | nih.gov |
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of organic compounds, including derivatives of this compound. Unlike nominal mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest integer, HRMS can measure m/z to several decimal places. This precision allows for the determination of a compound's exact mass, from which a unique elemental formula can be derived. uco.esnih.gov
For this compound (C₅H₁₁ClO₃S), the theoretical monoisotopic mass is 186.01175 Da. uni.lu HRMS can measure this value with high accuracy, typically within a few parts per million (ppm), allowing it to be distinguished from other compounds that have the same nominal mass but different elemental compositions. acs.org This capability is indispensable for confirming the identity of a synthesized derivative or for identifying unknown metabolites or degradation products in complex mixtures. acs.orgresearchgate.net
The combination of HRMS with tandem mass spectrometry (MS/MS) provides further structural insights by generating high-resolution fragmentation data. acs.org The exact masses of the fragment ions can be used to deduce their elemental formulas, helping to piece together the structure of the parent molecule.
| Species | Adduct | Molecular Formula | Theoretical m/z | Reference |
|---|---|---|---|---|
| This compound | [M+H]⁺ | C₅H₁₂ClO₃S⁺ | 187.01903 | uni.lu |
| This compound | [M+Na]⁺ | C₅H₁₁ClNaO₃S⁺ | 209.00097 | uni.lu |
| This compound | [M+K]⁺ | C₅H₁₁ClKO₃S⁺ | 224.97491 | uni.lu |
| This compound | [M-H]⁻ | C₅H₁₀ClO₃S⁻ | 185.00447 | uni.lu |
| 2-Propoxyethanesulfonic acid (hydrolysis product) | [M-H]⁻ | C₅H₁₁O₄S⁻ | 167.03835 | Calculated |
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Bonding Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides quantitative information about the elemental composition and the chemical (oxidation) states of elements on a material's surface (top 1-10 nm). wikipedia.orgthermofisher.com For a compound like this compound, XPS can confirm the presence of carbon, oxygen, sulfur, and chlorine and, more importantly, provide insight into their bonding environments by measuring the binding energies of their core-level electrons. measurlabs.com
Each element and its specific chemical state has a characteristic set of binding energies. The sulfonyl group (-SO₂-) can be clearly distinguished from other sulfur states like sulfides (-S-) or sulfates (-SO₄²⁻). The S 2p binding energy for sulfones and sulfonamides is typically found in the 168-170 eV range. mdpi.comresearchgate.net Similarly, the C 1s spectrum can be deconvoluted to distinguish between C-C/C-H bonds, C-O ether linkages, and C-S bonds. researchgate.net The O 1s spectrum would show contributions from the ether oxygen (C-O-C) and the sulfonyl oxygens (S=O), which would have slightly different binding energies. The Cl 2p binding energy would be characteristic of a chlorine atom covalently bonded to a sulfonyl group. acs.org
XPS is particularly powerful for analyzing derivatives immobilized on surfaces, such as in functionalized materials or catalysts, where it can verify the covalent attachment and integrity of the sulfonyl chloride moiety. mdpi.com
| Core Level | Chemical Environment | Expected Binding Energy (eV) | Reference |
|---|---|---|---|
| S 2p₃/₂ | R-SO₂-Cl | ~168 - 170 | mdpi.comresearchgate.net |
| Cl 2p₃/₂ | R-SO₂-Cl | ~199 - 201 | acs.org |
| O 1s | S=O | ~532 - 533 | researchgate.net |
| O 1s | C-O-C | ~533 - 534 | researchgate.net |
| C 1s | C-C, C-H | ~284.8 - 285.0 | researchgate.net |
| C 1s | C-O, C-S | ~285.5 - 286.5 | researchgate.net |
Future Research Directions and Emerging Paradigms in 2 Propoxyethane 1 Sulfonyl Chloride Chemistry
Development of Novel and Greener Synthetic Methodologies
The traditional synthesis of sulfonyl chlorides often involves harsh reagents and conditions, prompting the development of more environmentally friendly alternatives. organic-chemistry.orgthieme-connect.com Recent advancements have focused on utilizing safer and more sustainable reagents and solvents.
One promising approach involves the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which are readily prepared from alkyl halides. organic-chemistry.orgthieme-connect.comresearchgate.net This method offers an operationally simple, scalable, and less hazardous route to sulfonyl chlorides, avoiding the use of chlorine gas. organic-chemistry.orgthieme-connect.com The byproduct, succinimide, can be conveniently recycled back into NCS, further enhancing the sustainability of the process. organic-chemistry.orgthieme-connect.com
Another green strategy employs hydrogen peroxide in the presence of zirconium tetrachloride for the direct oxidative conversion of thiols and disulfides into their corresponding sulfonyl chlorides. organic-chemistry.org This method is characterized by excellent yields, very short reaction times, and mild conditions, with water being the only byproduct. organic-chemistry.org Similarly, the use of oxone and a halide source (KX, where X=Cl or Br) in water provides a simple and rapid method for the oxyhalogenation of thiols and disulfides. rsc.org
These greener methodologies represent a significant step forward in the sustainable production of sulfonyl chlorides, including 2-propoxyethane-1-sulfonyl chloride. Future work in this area will likely focus on expanding the substrate scope and further optimizing reaction conditions to maximize efficiency and minimize environmental impact. researchgate.net
Exploration of New Reactivity Modes and Transformational Scope with Alkyl Sulfonyl Chlorides
Alkyl sulfonyl chlorides are versatile intermediates capable of participating in a wide array of chemical transformations. magtech.com.cnresearchgate.netwikipedia.org Beyond their traditional use in the formation of sulfonamides and sulfonate esters, research is uncovering novel reactivity modes that expand their synthetic utility. wikipedia.org
Recent studies have demonstrated that sulfonyl chlorides can act as a source of various reactive species, including sulfenes, sulfonyl radicals, and even aryl groups, leading to a diverse range of products. magtech.com.cnresearchgate.net For instance, they can participate in [2+2] annulations and chlorosulfonylation reactions with unsaturated compounds like alkenes and alkynes. magtech.com.cn The generation of sulfonyl radicals from sulfonyl chlorides has enabled the development of catalytic asymmetric sulfonylation reactions, providing access to valuable α-C chiral sulfones. rsc.org
Furthermore, the reaction of sulfonyl chlorides with cyclic imines can lead to a variety of outcomes, including the formation of β-sultams or ring-opened products, depending on the specific reactants and conditions. researchgate.net The exploration of these diverse reaction pathways with this compound could lead to the synthesis of novel and structurally complex molecules with potential applications in medicinal chemistry and materials science.
The table below summarizes some of the emerging transformations involving alkyl sulfonyl chlorides:
| Reaction Type | Reactant | Product | Key Features |
| Catalytic Deoxygenative Sulfenylation | Indoles and a hydrosilane reductant | C3-sulfenylated indoles | Utilizes a phosphine (B1218219) catalyst to generate sulfenyl electrophiles. nih.gov |
| Radical Sulfonylation | α,β-unsaturated N-acylpyrazoles | α-C chiral sulfones | Employs a photoactive electron donor-acceptor complex to generate sulfonyl radicals. rsc.org |
| C-Sulfonylation | 4-Alkylpyridines | Aryl picolyl sulfones | Proceeds via an N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediate. acs.org |
| Thiosulfonylation | Alkenes and Thiophenols | 1,2-thiosulfonylation products | Photocatalytic multicomponent reaction. rsc.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of flow chemistry and automated synthesis platforms offers significant advantages for the synthesis and transformation of sulfonyl chlorides, including improved safety, efficiency, and scalability. rsc.orgpharmafocusamerica.commdpi.com Continuous flow processes can provide exquisite control over reaction parameters such as temperature and residence time, which is particularly crucial for managing the often highly exothermic nature of sulfonyl chloride synthesis. rsc.orgpharmafocusamerica.com
Recent studies have demonstrated the successful implementation of continuous flow protocols for the synthesis of sulfonyl chlorides from disulfides and thiols using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH). rsc.orgpharmafocusamerica.com These methods can achieve high space-time yields and improve the inherent safety of the process by mitigating the risk of thermal runaway. rsc.org Automated systems, incorporating continuous stirred-tank reactors (CSTRs) and continuous filtration, have been developed for the scalable production of aryl sulfonyl chlorides, showcasing significant improvements in process consistency and spacetime yield compared to batch processes. mdpi.comresearchgate.net
The application of these technologies to the synthesis and reactions of this compound could enable more efficient and reproducible production, as well as facilitate high-throughput screening of its reactivity with various substrates. nih.gov Online monitoring techniques, such as online LC, can be integrated into these flow systems to allow for real-time reaction optimization and control. lcms.cz
The following table highlights the benefits of flow chemistry for sulfonyl chloride synthesis:
| Parameter | Batch Process | Flow Process |
| Safety | Higher risk of thermal runaway. pharmafocusamerica.com | Improved safety through better heat transfer and smaller reaction volumes. rsc.orgpharmafocusamerica.com |
| Control | Less precise control over reaction parameters. pharmafocusamerica.com | Exquisite control over temperature, pressure, and residence time. rsc.org |
| Scalability | Scaling up can be challenging and hazardous. mdpi.com | More straightforward and safer scale-up. pharmafocusamerica.com |
| Spacetime Yield | Generally lower. mdpi.com | Significantly higher spacetime yields can be achieved. rsc.orgmdpi.com |
Advanced Mechanistic Insights through In Situ Spectroscopy and Hybrid Computational Approaches
A deeper understanding of the reaction mechanisms governing the transformations of sulfonyl chlorides is crucial for the rational design of new synthetic methods and catalysts. researchgate.netnih.gov The application of advanced analytical techniques, such as in situ spectroscopy, coupled with computational modeling, is providing unprecedented insights into these complex processes.
Recent mechanistic studies on the solvolysis of alkanesulfonyl chlorides have utilized the extended Grunwald-Winstein equation and kinetic solvent isotope effects to elucidate the reaction pathways. researchgate.net These investigations help to distinguish between different mechanistic possibilities, such as SN1 and SN2 pathways. researchgate.net
Furthermore, density functional theory (DFT) calculations have been employed to investigate the kinetics and mechanism of nucleophilic substitution reactions at the sulfur center of arenesulfonyl chlorides. nih.govmdpi.com These computational studies can reveal the structures of transition states and intermediates, providing a molecular-level understanding of the factors that influence reactivity. nih.govmdpi.com For example, DFT calculations have helped to explain the counterintuitive acceleration of substitution at sulfonyl sulfur by ortho-alkyl groups. nih.govmdpi.com
Applying these advanced mechanistic tools to the reactions of this compound will be instrumental in mapping out its reactivity profile and identifying new opportunities for synthetic innovation.
Design of Highly Selective and Sustainable Catalytic Systems for Alkyl Sulfonyl Chloride Transformations
The development of highly selective and sustainable catalytic systems is a cornerstone of modern organic synthesis. mdpi.comtaylorfrancis.com In the context of alkyl sulfonyl chloride chemistry, catalysis offers the potential to achieve transformations that are difficult or impossible to accomplish with stoichiometric reagents, while also minimizing waste and improving efficiency.
Recent research has focused on the development of catalytic systems for a variety of transformations involving sulfonyl chlorides. For example, organophosphorus catalysts have been shown to be effective for the deoxygenative sulfenylation of indoles using sulfonyl chlorides. nih.gov In another approach, photocatalysis has been utilized to generate sulfonyl radicals from sulfonyl chlorides for use in asymmetric addition reactions. rsc.org
The design of sustainable catalytic systems often involves the use of earth-abundant and non-toxic metals. nih.gov For instance, manganese-based catalysts are being explored for C-H activation reactions, offering a more sustainable alternative to precious metal catalysts. nih.gov The development of heterogeneous catalysts is also a key area of research, as these catalysts can be easily separated from the reaction mixture and recycled, further enhancing the sustainability of the process. mpg.de
Future research in this area will likely focus on the design of novel catalytic systems with enhanced selectivity and broader substrate scope for the transformations of this compound. This includes the development of catalysts for new types of reactions and the use of sustainable catalytic platforms to address key challenges in organic synthesis. taylorfrancis.com
Q & A
Q. What are the challenges in scaling up reactions for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
